Pachypodol addresses critical reproducibility gaps in flavonoid SAR studies. Substituting with quercetin or fully methylated analogs compromises assay specificity due to altered H-bond donor/acceptor ratios.
Pachypodol (5,4'-dihydroxy-3,7,3'-trimethoxyflavone) is a highly purified polymethoxylated flavonol utilized primarily as an analytical reference standard and a specialized mechanistic probe in advanced chemoinformatics and pharmacokinetic studies. Structurally derived from the quercetin scaffold via selective O-methylation at the C-3, C-7, and C-3' positions, this compound exhibits significantly altered lipophilicity, membrane permeability, and metabolic stability compared to its unmethylated precursors. In industrial and laboratory procurement, Pachypodol is strictly required for the precise UPLC-MS/MS standardization of botanical extracts such as Pogostemon cablin and Agastache rugosa. Furthermore, it is a critical material for structure-activity relationship (SAR) assays where precise control over hydrogen bond donor/acceptor ratios is necessary for evaluating non-standard enzyme inhibition mechanisms and complex pharmacokinetic modeling [1].
Substituting Pachypodol with its unmethylated parent compound, quercetin, or fully methylated analogs like retusin, critically compromises assay reproducibility and mechanistic fidelity. The specific presence of a free hydroxyl group at the 4'-position, combined with methoxy groups at 3, 7, and 3', dictates its unique pharmacokinetic elimination half-life and its highly specific binding affinities. For instance, in agrochemical assays targeting thylakoid water-splitting enzymes, the substitution of Pachypodol with retusin (which masks the 4'-OH with a methoxy group) results in a near-total loss of inhibitory activity [1]. Furthermore, in ADME profiling and metalloproteinase inhibition studies, Pachypodol's precise methylation pattern enables unique zinc-independent binding and distinct systemic clearance rates that cannot be replicated by generic flavonoid mixtures or closely related polymethoxylated structural isomers [2].
In comparative bioactivity assays on thylakoid water-splitting enzymes, Pachypodol demonstrated potent inhibition of ATP synthesis with an I50 of 51 µM. In direct contrast, its close structural analog retusin (which possesses a 4'-methoxy group instead of Pachypodol's 4'-hydroxyl group) functioned only as a weak inhibitor. This data confirms that the free 4'-OH group on the Pachypodol scaffold is an absolute structural requirement for strong uncoupled electron flow inhibition from water to dichlorophenol indophenol (DCPIP) [1].
| Evidence Dimension | Photosystem II ATP synthesis inhibition (I50) |
| Target Compound Data | Pachypodol (I50 = 51 µM) |
| Comparator Or Baseline | Retusin (Weak/negligible inhibition) |
| Quantified Difference | Pachypodol exhibits strong inhibition dictated strictly by the free 4'-OH group, whereas 4'-methylation abolishes efficacy. |
| Conditions | Thylakoid water-splitting enzyme assay measuring uncoupled electron flow to DCPIP. |
Procurement of exact Pachypodol is mandatory for agrochemical researchers requiring a precise photosystem II inhibitor, as substitution with the closely related retusin will yield false-negative results.
Pharmacokinetic evaluations of polymethoxylated flavonoids in rat plasma via UHPLC-MS/MS reveal that methylation patterns drastically alter elimination half-lives. At low-dose administration, Pachypodol exhibited an elimination half-life of 39.4 ± 19.5 minutes, which is significantly shorter than that of the more heavily methylated analog retusin (106.9 ± 26.0 minutes). This quantitative divergence in systemic clearance is directly linked to Pachypodol's specific lipophilicity and structural hydrophilicity relative to retusin, proving that polymethoxylated flavonoids cannot be used interchangeably in pharmacokinetic modeling [1].
| Evidence Dimension | Elimination half-life (t1/2) in rat plasma |
| Target Compound Data | Pachypodol (39.4 ± 19.5 min) |
| Comparator Or Baseline | Retusin (106.9 ± 26.0 min) |
| Quantified Difference | 2.7-fold faster elimination for Pachypodol compared to the tetramethoxylated retusin. |
| Conditions | UHPLC-MS/MS quantification in Sprague-Dawley rat plasma following oral administration. |
Buyers conducting ADME and bioavailability studies must select Pachypodol specifically, as its unique clearance rate cannot be extrapolated from or substituted by other polymethoxylated flavonoids.
Unlike standard matrix metalloproteinase inhibitors that rely on chelating the active-site zinc ion, Pachypodol has been shown to inhibit MMP-2 activity in a strictly zinc-independent manner. In-silico and experimental validations demonstrate that Pachypodol selectively interacts with MMP-2 via specific residues (Ile222, Tyr223, and Thr227). This distinguishes it fundamentally from broad-spectrum, zinc-dependent MMP inhibitors, providing a highly specific mechanistic pathway that is structurally dependent on Pachypodol's exact trimethoxylated configuration [1].
| Evidence Dimension | Mechanism of MMP-2 enzyme inhibition |
| Target Compound Data | Pachypodol (Zinc-independent inhibition via Ile222, Tyr223, Thr227) |
| Comparator Or Baseline | Standard MMP inhibitors (Zinc-dependent chelation) |
| Quantified Difference | Pachypodol bypasses the standard zinc-chelation requirement, offering a distinct binding modality. |
| Conditions | MMP-2 enzymatic inhibition assays coupled with in-silico molecular docking. |
This makes Pachypodol an essential procurement target for structural biologists and drug developers seeking non-chelating, alternative-site MMP-2 inhibitors.
In the quality control and pharmacokinetic tracking of Pogostemon cablin extracts, Pachypodol serves as an indispensable quantitative marker. Validated UPLC-MS/MS methods achieve a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL for Pachypodol in plasma matrices. The use of highly pure Pachypodol as a reference standard allows for the precise deconvolution of complex multi-component botanical matrices, a level of analytical rigor that cannot be achieved using generic flavonoid markers like rutin or crude extract baselines [1].
| Evidence Dimension | Lower Limit of Quantification (LLOQ) in plasma |
| Target Compound Data | Pachypodol reference standard (LLOQ = 1.0 ng/mL) |
| Comparator Or Baseline | Generic flavonoid markers or unstandardized crude extracts (Incapable of specific trace quantification) |
| Quantified Difference | Enables exact trace-level pharmacokinetic tracking of the specific trimethoxylated marker. |
| Conditions | Protein precipitation extraction followed by UPLC-MS/MS analysis using an internal standard. |
Analytical laboratories must procure high-purity Pachypodol to meet stringent regulatory and methodological requirements for the standardization of commercial herbal formulations.
Pachypodol is strictly required as a primary analytical reference standard for the UPLC-MS/MS quantification of Pogostemon cablin and Agastache rugosa extracts. Its use ensures regulatory compliance and batch-to-batch reproducibility in commercial herbal product manufacturing, allowing analysts to track its specific in vivo clearance (LLOQ = 1.0 ng/mL) distinct from other co-occurring flavonoids [1].
Due to its unique ability to inhibit MMP-2 in a zinc-independent manner via specific residue interactions (Ile222, Tyr223, Thr227), Pachypodol is the optimal choice for drug discovery programs aiming to bypass the off-target toxicities typically associated with broad-spectrum zinc-chelating MMP inhibitors [2].
In the development of novel bio-herbicides or photosystem inhibitors, Pachypodol is utilized to study the disruption of the thylakoid water-splitting enzyme. Because its activity is strictly dependent on the free 4'-OH group, it serves as a critical positive control in structure-activity relationship studies comparing partially vs. fully methylated flavonoids [3].